molecular formula C8H6Cl2N2OS B14300112 5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine CAS No. 114138-86-2

5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B14300112
CAS No.: 114138-86-2
M. Wt: 249.12 g/mol
InChI Key: XDXHXMPHFWDFNS-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of chlorine and methoxy groups attached to the benzothiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with aldehydes under oxidative conditions. For instance, the use of iodine in dimethylformamide (DMF) can facilitate the formation of benzothiazole derivatives . Another approach involves the use of microwave-assisted condensation reactions, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable and efficient methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be advantageous for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of two chlorine atoms, which can enhance its reactivity and potential biological activities. The combination of chlorine and methoxy groups can also influence its solubility and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

114138-86-2

Molecular Formula

C8H6Cl2N2OS

Molecular Weight

249.12 g/mol

IUPAC Name

5,7-dichloro-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H6Cl2N2OS/c1-13-6-3(9)2-4-7(5(6)10)14-8(11)12-4/h2H,1H3,(H2,11,12)

InChI Key

XDXHXMPHFWDFNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1Cl)SC(=N2)N)Cl

Origin of Product

United States

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